REACTION_CXSMILES
|
CN(C)C=O.Br[C:7]1[CH:8]=[C:9]([S:13]([NH2:16])(=[O:15])=[O:14])[CH:10]=[CH:11][CH:12]=1.[CH3:17][Si:18]([C:21]#[CH:22])([CH3:20])[CH3:19].C(N(CC)CC)C>[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>[CH3:17][Si:18]([C:21]#[C:22][C:7]1[CH:8]=[C:9]([S:13]([NH2:16])(=[O:15])=[O:14])[CH:10]=[CH:11][CH:12]=1)([CH3:20])[CH3:19] |^1:34,53|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
13.7 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)S(=O)(=O)N
|
Name
|
|
Quantity
|
5.18 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
copper(I) iodide
|
Quantity
|
65 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
400 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the obtained solution was then extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was successively washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated saline, and was then dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
followed by vacuum concentration
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel 60 N, hexane:ethyl acetate=4:1 to 3:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)C#CC=1C=C(C=CC1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |